BenchChemオンラインストアへようこそ!

Periplocymarin

Oncology Cardiac glycosides Cytotoxicity screening

Periplocymarin is a cardenolide cardiac glycoside isolated from Periploca sepium and Periploca graeca, functioning as a Na⁺/K⁺-ATPase inhibitor. It belongs to the same structural class as periplocin, periplogenin, ouabain, digitoxin, and digoxin, but possesses a distinct monosaccharide moiety (cymarose) attached to the periplogenin aglycone, which differentiates it pharmacokinetically and pharmacodynamically from its close analogs.

Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol
CAS No. 514-44-3
Cat. No. B1198714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeriplocymarin
CAS514-44-3
Synonymsperiplocymarin
Molecular FormulaC30H46O8
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
InChIInChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3
InChIKeyXRWQBDJPMXRDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Periplocymarin (CAS 514-44-3): Cardiac Glycoside Procurement Guide for Anticancer and Cardiotonic Research


Periplocymarin is a cardenolide cardiac glycoside isolated from Periploca sepium and Periploca graeca, functioning as a Na⁺/K⁺-ATPase inhibitor [1]. It belongs to the same structural class as periplocin, periplogenin, ouabain, digitoxin, and digoxin, but possesses a distinct monosaccharide moiety (cymarose) attached to the periplogenin aglycone, which differentiates it pharmacokinetically and pharmacodynamically from its close analogs [2]. The compound has been characterized for both its cardiotonic properties and broad-spectrum antitumor activity across multiple cancer cell lines.

Why Periplocymarin Cannot Be Interchanged with Periplocin, Ouabain, or Other Cardiac Glycosides


Despite sharing a common target (Na⁺/K⁺-ATPase), cardiac glycosides exhibit substantial divergence in cytotoxicity potency, cell-line specificity, pharmacokinetics, and drug-drug interaction liability. Periplocymarin demonstrates up to 10-fold greater cytotoxicity than ouabain in PC3 prostate cancer cells [1], while its aglycone periplogenin is decidedly less potent, underscoring the critical contribution of the cymarose sugar moiety to bioactivity [2]. Furthermore, periplocymarin is not a substrate of P-glycoprotein (P-gp), unlike periplocin which is actively effluxed [3]. These quantitative differences directly impact experimental reproducibility, in vivo efficacy, and procurement decisions for teams requiring a specific pharmacological profile rather than a generic Na⁺/K⁺-ATPase inhibitor.

Periplocymarin vs. Periplocin, Ouabain, and Periplogenin: Quantitative Differentiation Evidence for Procurement


Cytotoxicity Potency: Periplocymarin Outperforms Ouabain, Periplocin, and Periplogenin Across Multiple Cancer Cell Lines

Periplocymarin shows greater cytotoxicity than the reference compounds ouabain, periplogenin, and periplocin. Across a panel of seven cancer cell lines, periplocymarin inhibited proliferation with IC50 values of 0.02–0.29 µM [1]. In the same experimental system, periplocymarin was more effective than ouabain in PC3 (prostate adenocarcinoma) and U937 (monocytic leukemia) cells [2]. Its aglycone periplogenin was reported as 'decidedly less potent,' confirming the sugar moiety's importance [3].

Oncology Cardiac glycosides Cytotoxicity screening

Cell-Line Specific Superiority: Periplocymarin Outperforms Periplocin in HCT-116 Colon Cancer

In a systematic bioassay-guided isolation study of Periploca sepium, periplocin exhibited the best cytotoxic activity against most cell lines tested (CCRF-CEM, MDA-MB-231, U251, SW-872, LiSa-2). However, for the HCT-116 colon cancer cell line, periplocymarin uniquely demonstrated the highest activity among all five isolated cardiac glycosides (periplocin, glucosyl divostroside, periplocymarin, periplogenin, periplocoside M) [1]. This cell-line-specific potency inversion demonstrates that periplocymarin is not simply a weaker analog of periplocin but possesses a distinct selectivity profile.

Colon cancer Structure-activity relationship Bioassay-guided fractionation

Drug-Drug Interaction Liability: Periplocymarin Is Not a P-gp Substrate and Does Not Inhibit CYP450s

Periplocymarin is highly permeable (Papp > 10 × 10⁻⁶ cm/s; Peff(rat) > 5.09 × 10⁻⁵ cm/s) and independent of P-glycoprotein (P-gp) influences. The net efflux ratio (NER) at 100 µM periplocymarin was 0.8, unchanged in the presence of cyclosporine A (0.82), confirming it is not a P-gp substrate [1]. This contrasts with periplocin, which is reported to be a P-gp and OATP substrate, raising potential drug-herb/drug-drug interaction concerns [2]. Additionally, periplocymarin (5–50 µM) did not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 [1].

Drug metabolism Drug-drug interactions ADME-Tox

Pharmacokinetic Differentiation: Periplocymarin Exhibits Prolonged Half-Life and Superior Systemic Exposure vs. Periplocin and Periplogenin

Following oral administration of Cortex Periplocae extract to rats, periplocymarin demonstrated markedly superior pharmacokinetic parameters compared to periplocin and periplogenin. The elimination half-life (t1/2) of periplocymarin was 30.18 ± 11.83 h, versus 1.08 ± 0.98 h for periplocin and 22.91 ± 17.30 h for periplogenin. Systemic exposure (AUC₀₋∞) was 2258.69 ± 1284.45 ng·h/mL for periplocymarin, compared to 105.05 ± 70.88 ng·h/mL for periplocin and 446.29 ± 174.38 ng·h/mL for periplogenin—representing approximately 21.5-fold and 5.1-fold higher exposure, respectively [1].

Pharmacokinetics Bioavailability LC-MS/MS

Ferroptosis Sensitization: Periplocymarin Demonstrates a Unique Mechanism with In Vivo Efficacy and No Observed Cardiotoxicity

Periplocymarin (PPM) was characterized as a ferroptosis sensitizer in gastric cancer through a novel ATP1A1-Src-YAP/TAZ-TFRC signaling axis. In vivo, PPM sensitized gastric cancer xenografts to cisplatin-induced ferroptosis with no observable cardiotoxicity or renal impairment at the doses tested. While other cardiac glycosides such as digitoxin and bufalin also enhanced ferroptosis sensitivity through YAP/TAZ activation, PPM was the lead compound used to establish this mechanistic pathway and demonstrated in vivo proof-of-concept [1]. This ferroptosis-modulating activity represents a distinct pharmacological application not associated with classical cardiac glycoside use.

Ferroptosis Gastric cancer YAP/TAZ signaling

Optimal Research and Industrial Application Scenarios for Periplocymarin Based on Quantitative Evidence


Broad-Spectrum Anticancer Screening Programs Requiring Maximal Potency

For high-throughput screening programs or panel-based cytotoxicity profiling across multiple cancer histotypes, periplocymarin's IC50 range of 0.02–0.29 µM across seven cell lines (PC3, U937, HCT-8, Bel-7402, BGC823, A549, A2780) offers a more potent baseline than ouabain or periplocin [1]. Its independence from P-gp efflux further ensures that intracellular concentrations are not confounded by transporter-mediated resistance, a common limitation of periplocin-based studies [2].

Colon Cancer (HCT-116) Mechanistic Studies Where Periplocin Is Inadequate

Investigators studying colon cancer-specific signaling pathways should select periplocymarin when the HCT-116 cell line is the primary model, as it was the only Periploca-derived cardiac glycoside with maximal activity in this line [1]. This cell-line-specific potency advantage avoids the need for higher concentrations that might introduce off-target effects when using periplocin.

In Vivo Efficacy Studies Requiring Extended Half-Life and High Systemic Exposure

For rodent xenograft or pharmacokinetic/pharmacodynamic studies, periplocymarin's t1/2 of 30.18 h and AUC₀₋∞ of 2258.69 ng·h/mL enable less frequent dosing and lower procurement volumes compared to periplocin (t1/2 = 1.08 h; AUC₀₋∞ = 105.05 ng·h/mL) [1]. This is particularly relevant for chronic dosing regimens where animal welfare and compound economy are key considerations.

Ferroptosis-Targeted Combination Therapy Research

Teams exploring ferroptosis as a therapeutic vulnerability in gastric or other solid tumors should prioritize periplocymarin as the lead cardiac glycoside tool compound. It has a fully elucidated ATP1A1-Src-YAP/TAZ-TFRC mechanistic axis, in vivo ferroptosis-sensitizing efficacy, and demonstrated absence of cardiotoxicity at effective doses [1]. This safety differentiation from classical cardiotoxic cardiac glycosides is critical for translational development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Periplocymarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.